molecular formula C11H12BrNO B048148 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 32664-14-5

2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No. B048148
CAS RN: 32664-14-5
M. Wt: 254.12 g/mol
InChI Key: GXWMQSSSRSHOBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole often involves complex reactions that yield heterocyclic compounds with significant biological activities. For example, compounds containing oxazole rings have been synthesized and characterized using NMR, IR spectroscopy, and DFT studies, showing the importance of these methodologies in determining compound structures and properties (Ustabaş et al., 2020). Additionally, the synthesis of related compounds has been reported using atom transfer radical polymerization (ATRP) methods, indicating advanced polymerization techniques can be utilized to create functionalized polymers with oxazole units (Summers et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds akin to 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been explored using X-ray diffraction and spectroscopic methods, revealing details about their geometric parameters and intermolecular interactions. For instance, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate has been determined, highlighting the role of intramolecular and intermolecular hydrogen bonds in stabilizing the crystal structure (Murtuja et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole and similar compounds demonstrate their reactivity and potential for further functionalization. Regioselective bromination of oxazoles, for example, provides a pathway for the synthesis of disubstituted oxazoles, showcasing the versatility of these compounds in organic synthesis (Li et al., 2011).

Physical Properties Analysis

The physical properties of oxazole derivatives, including those similar to 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, are crucial for their application in material science and pharmaceuticals. These properties often include melting points, solubility, and stability under various conditions, which are essential for designing compounds with desired functionalities.

Chemical Properties Analysis

The chemical properties of oxazole derivatives are characterized by their electron-donating and electron-withdrawing groups, influencing their reactivity and interactions with other molecules. Studies on the halogen-substituent effect on the spectroscopic properties of benzothiazoles, for instance, provide insights into how substitutions can impact the electronic properties and fluorescence of these compounds (Misawa et al., 2019).

Scientific Research Applications

1. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

  • Application Summary : These derivatives were synthesized to study their antimicrobial and anticancer activities .
  • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4)

  • Application Summary : This compound was synthesized to investigate its neurotoxic potentials on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

3. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Application Summary : This compound is used in the synthesis of various organic compounds .

4. 4-(3-(4-bromophenyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

  • Application Summary : This compound was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

5. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Application Summary : This compound is used in the synthesis of various organic compounds .

6. Bromophenols

Safety And Hazards

Safety and hazards associated with these compounds can vary. For instance, 4-Bromophenylacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s important to handle these compounds with care, using personal protective equipment and avoiding dust formation .

properties

IUPAC Name

2-(4-bromophenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWMQSSSRSHOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328032
Record name 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

CAS RN

32664-14-5
Record name 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32664-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-Bromobenzoic acid (50 g, 0.25M) placed in a 500 mL round bottom flask fitted with a reflux condenser was added 150 mL of thionyl chloride and refluxed for 8 h. The excess thionyl chloride was removed under vacuum and the white solid obtained was dissolved in 100 ml of dry CH2Cl2 and kept in an ice bath. To this ice cooled solution of bromo benzoylchloride was added drop wise 45 g of 2-amino-2-methylpropan-1-ol dissolved in another 100 mL of dry CH2Cl2 with stirring for the period of 1 h. The ice bath was removed and the reaction mixture was stirred at room temperature for over night. The precipitated white solid was filtered and washed several times with CH2Cl2 (4×100 mL). The combined CH2Cl2 was removed under rotaevoporator and the solid obtained was slowly dissolved in 150 mL of thionyl chloride and refluxed for 3 h. The excess of SOCl2 was evaporated to one-sixth the volume and poured in to 500 mL of dry ether cooled in ice bath and kept in the refrigerator overnight. The ether was removed and the precipitated hydrochloride was dissolved in 500 mL of cold water. The aqueous solution was carefully neutralized using 20% KOH solution on cold condition (ice bath) and the brown oily residue separated was extracted with CH2Cl2 (3×200 mL) and dried over anhydrous Na2SO4. Removal of the solvent gave 42 g (67%) of 2-(4-bromophenyl)-4,4-dimethyl-1,3-oxazoline as a yellow oil. 1H-NMR (500 MHz, CDCl3) δ ppm: 1.36 (s, 6H), 4.08 (s, 2H), 7.52 (d, 2H), 7.79 (d, 2H). Mass: 254.3 (M+).
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
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0 (± 1) mol
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0 (± 1) mol
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45 g
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100 mL
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100 mL
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150 mL
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150 mL
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Synthesis routes and methods II

Procedure details

2-(4-Bromophenyl)-4,4-dimethyl-1,3-oxazoline 1 was prepared as described in Example 4. To a stirred solution of 2-(4-bromophenyl)-4,4-dimethyl-1,3-oxazoline (1.5 g, 6 mM) in anhydrous THF (10 mL) at −78° C. was added slowly n-BuLi (384 mg, 6 mM) in hexane over the period of 20 min. After that the reaction mixture was stirred at −78° C. for another 30 min. To this stirred solution was added 3-hydroxybenzophenone (534 mg, 2.7 mM) dissolved in anhy. THF (10 mL) by dropwise at −78° C. and allowed to stir at room temperature overnight. To this reaction mixture was added 20 mL of water to quench the reaction and extracted with CH2Cl2 (3×50 mL) and the combined extract was dried over anhydrous Mg2SO4. The oily residue obtained on evaporation of the solvent was purified by silica gel column chromatography using hexane/EtOAc (1:1) mixture gave 3-{[4-(4,4-Dimethyl-4,5-dihydro-oxazol-2-yl)-phenyl]-hydroxy-phenyl-methyl}-phenol (2) as colorless crystalline solid. Yield: 0.855 g (85%). Mass: 374 (MH+), 372 (M-H).
Quantity
1.5 g
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reactant
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384 mg
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reactant
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Quantity
10 mL
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0 (± 1) mol
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534 mg
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Quantity
20 mL
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Synthesis routes and methods III

Procedure details

To the title compound of Example 2 (0.1 moles) was added dropwise, in the cold, thionyl chloride (0.4 moles) over 35 min. After stirring for one hour, the reaction was transferred to an addition funnel and added dropwise to rapidly stirring diethyl ether (700 ml). After stirring for 20 hours, the white solid was filtered under reduced pressure was washed well with diethyl ether. The dry solid was treated with 20% sodium hydroxide (75 ml). After stirring for 30 minutes the product was extracted into diethyl ether, and the aqueous layer was washed with ether. The combined ether extracts were washed with water, dried over sodium sulfate, filtered and concentrated under reduced pressure to an oil. The oil was distilled under vacuum to yield 20.0 g of the title compound as a colorless liquid, b.p. 69°-73° C./0.04 mm Hg.
Quantity
0.1 mol
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reactant
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0.4 mol
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Quantity
700 mL
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solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

4-Bromobenzoyl chloride (20.02 g, 91 mmol) was dissolved in dichloromethane (180 ml) and added dropwise to a solution of 2-amino-2-methyl-1-propanol (19.20 g, 216 mmol) in dichloromethane (90 ml) at ambient temperature. The mixture was stirred for 24 hours at ambient temperature, followed by filtration and removal of the solvent at reduced pressure. Thionyl chloride (90 ml) was added dropwise and the mixture was stirred for 30 minutes at ambient temperature. Excess thionyl chloride was removed at reduced pressure and the residue was added to an aqueous HCl-solution (5%, 500 ml). The solution was washed with ether (2×100 ml) and aqueous NaOH (50%) was added to pH 9. The basic solution was extracted with ether (3×100 ml), and the combined ether solution was washed with water (50 ml) and saturated aqueous NaCl-solution. The dried (MgSO4) ether solution was evaporated and the title compound isolated by distillation. Yield 14.14 g (61%), b.p. 128-130° C. (1 mm Hg).
Quantity
20.02 g
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reactant
Reaction Step One
Quantity
180 mL
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solvent
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Quantity
19.2 g
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reactant
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90 mL
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Reactant of Route 4
Reactant of Route 4
2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Reactant of Route 6
Reactant of Route 6
2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Citations

For This Compound
1
Citations
D Göbel, S Míguez‐Lago… - Helvetica Chimica …, 2022 - Wiley Online Library
We present the concept of combining circularly polarized luminescence (CPL) and excited‐state intramolecular proton transfer (ESIPT) features into a single molecule as a strategy to …
Number of citations: 4 onlinelibrary.wiley.com

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